molecular formula C31H37FN4O6S B12744558 3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid CAS No. 167264-26-8

3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid

Cat. No.: B12744558
CAS No.: 167264-26-8
M. Wt: 612.7 g/mol
InChI Key: DBIGVHCHHUWMLR-UHFFFAOYSA-N
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Description

3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid is a complex organic compound that features a benzimidazole core, a fluorophenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid involves multiple steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, typically using a fluorobenzene derivative.

    Formation of Diazocane Ring: The diazocane ring is formed through a cyclization reaction involving appropriate diamine and dihaloalkane precursors.

    Attachment of Propanoic Acid Moiety: The propanoic acid moiety is introduced through an esterification reaction followed by hydrolysis.

    Sulfuric Acid Addition: The final step involves the addition of sulfuric acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the propanoic acid moiety.

    Reduction: Reduction reactions can occur at the fluorophenyl group and the benzimidazole core.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole core and propanoic acid moiety.

    Reduction: Reduced forms of the fluorophenyl group and benzimidazole core.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: Its ability to bind to proteins can be exploited in various biological assays.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Therapeutic Applications: Possible applications in the treatment of diseases due to its biological activity.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Analytical Chemistry: Application in analytical techniques for the detection and quantification of various substances.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The benzimidazole core and fluorophenyl group are key structural features that facilitate binding to these targets. The propanoic acid moiety may also play a role in the compound’s activity by influencing its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-[2-[5-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid
  • 3-[4-[2-[5-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid

Uniqueness

  • Fluorophenyl Group : The presence of the fluorophenyl group distinguishes this compound from its analogs with different halogen substitutions.
  • Biological Activity : The specific arrangement of functional groups may confer unique biological activities not observed in similar compounds.
  • Chemical Stability : The compound’s stability under various conditions may differ from that of its analogs, making it more suitable for certain applications.

Properties

CAS No.

167264-26-8

Molecular Formula

C31H37FN4O6S

Molecular Weight

612.7 g/mol

IUPAC Name

3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid

InChI

InChI=1S/C31H35FN4O2.H2O4S/c32-27-14-11-26(12-15-27)23-36-29-6-2-1-5-28(29)33-31(36)35-20-3-18-34(19-4-21-35)22-17-25-9-7-24(8-10-25)13-16-30(37)38;1-5(2,3)4/h1-2,5-12,14-15H,3-4,13,16-23H2,(H,37,38);(H2,1,2,3,4)

InChI Key

DBIGVHCHHUWMLR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCCN(C1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)CCC5=CC=C(C=C5)CCC(=O)O.OS(=O)(=O)O

Origin of Product

United States

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